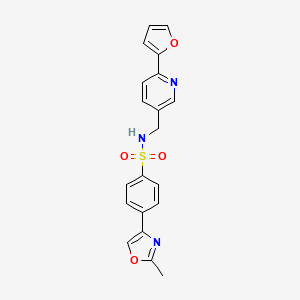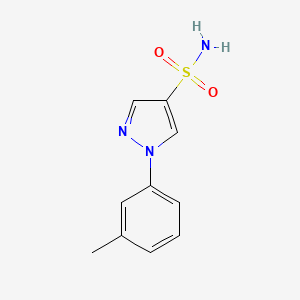
1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
The safety information for “1-(3-Methylphenyl)pyrazole-4-sulfonamide” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
The development of new pyrazole-4-sulfonamide derivatives, including “1-(3-Methylphenyl)pyrazole-4-sulfonamide”, is a promising area of research . These compounds have been tested for their in vitro antiproliferative activity against U937 cells . Future research could focus on exploring the potential applications of these compounds in medicine and technology .
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Methylphenyl)pyrazole-4-sulfonamide are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for the transmission of these diseases, affecting millions of people worldwide .
Mode of Action
1-(3-Methylphenyl)pyrazole-4-sulfonamide interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, which is the process of inhibiting the growth of the promastigote form of Leishmania . This interaction results in a significant reduction in the number of these parasites, thereby mitigating the diseases they cause .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation . This disruption of the parasites’ life cycle is what leads to the compound’s antileishmanial and antimalarial effects .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets in the body effectively .
Result of Action
The result of the action of 1-(3-Methylphenyl)pyrazole-4-sulfonamide is the significant reduction in the number of Leishmania and Plasmodium parasites in the body . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Análisis Bioquímico
Biochemical Properties
Pyrazoles, including 1-(3-Methylphenyl)pyrazole-4-sulfonamide, are versatile scaffolds in organic synthesis and medicinal chemistry . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . The structural diversity of pyrazoles is due to their ability to modify through nucleophilic and electrophilic substitution reactions .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methylphenyl)pyrazole-4-sulfonamide is not well-understood. Pyrazoles are known to interact with various biomolecules, potentially influencing their structure and function
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide typically involves the reaction of 3-methylphenylhydrazine with a suitable sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Comparación Con Compuestos Similares
- 3,5-Dimethyl-1H-pyrazole-4-sulfonamide
- 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
Uniqueness: 1-(3-Methylphenyl)-1h-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to other pyrazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(3-methylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)13-7-10(6-12-13)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUNUXGZOJCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
![4-Methyl-6-[(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2716467.png)
![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2716469.png)
![N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2716471.png)
![5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE](/img/structure/B2716474.png)
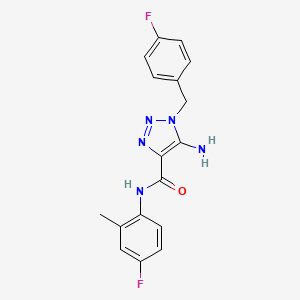
![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)
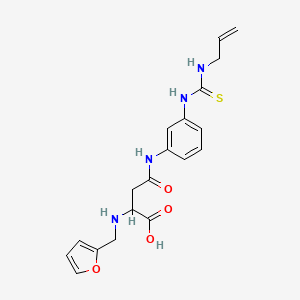
![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)
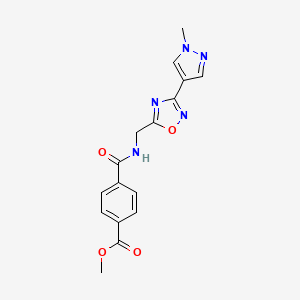
![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)
